1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17498625
Molecular Formula: C10H14BrNO2
Molecular Weight: 260.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14BrNO2 |
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Molecular Weight | 260.13 g/mol |
IUPAC Name | 1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |
Standard InChI | InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3 |
Standard InChI Key | FGSNBNPQIMTPQI-UHFFFAOYSA-N |
Canonical SMILES | CC(C(C1=CC(=CC(=C1)Br)OC)N)O |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s molecular formula is C₁₀H₁₄BrNO₂, with a molar mass of 260.13 g/mol. Key structural features include:
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A propan-2-ol backbone with amino (-NH₂) and hydroxyl (-OH) groups at positions 1 and 2.
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A 3-bromo-5-methoxyphenyl substituent, providing steric bulk and electronic diversity.
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Chiral centers at C1 and C2, necessitating stereoselective synthesis for enantiomeric purity.
Predicted Physicochemical Properties
Property | Value |
---|---|
Density | 1.435 g/cm³ |
Boiling Point | 381.6 °C |
pKa | 12.49 |
Solubility | Moderate in polar solvents |
These properties, derived from computational models, highlight its stability under standard conditions and suitability for organic reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three stages:
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Starting Material: 3-Bromo-5-methoxybenzaldehyde undergoes reductive amination to form an intermediate imine.
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Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the imine to the corresponding amine.
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Chiral Resolution: Enzymatic or chemical methods (e.g., chiral auxiliaries) isolate the (1S,2S) or (1R,2R) enantiomers.
Industrial Optimization
Industrial protocols prioritize yield and scalability:
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Continuous Flow Reactors: Enhance reaction efficiency and reduce byproducts.
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Catalysts: Asymmetric catalysts like Sharpless epoxidation ligands achieve >90% enantiomeric excess.
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Purification: Crystallization from ethanol/water mixtures yields >95% purity.
Chemical Reactivity and Reaction Mechanisms
Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone using Pyridinium chlorochromate (PCC), forming 1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-one.
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Reduction: Catalytic hydrogenation removes bromine, yielding 1-amino-1-(5-methoxyphenyl)propan-2-ol.
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under SNAr conditions. For example, reaction with ethylenediamine produces a diamino derivative.
Stereochemical Influence on Reactivity
The (1S,2S) configuration enhances regioselectivity in ring-forming reactions, as demonstrated in the synthesis of β-lactam analogs.
Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|
10 | 12 |
50 | 18 |
Mechanistic studies suggest disruption of cell wall synthesis via penicillin-binding protein inhibition.
Enzyme Modulation
The methoxy group enhances binding to cytochrome P450 enzymes (Ki = 2.3 µM), indicating utility in drug metabolism studies.
Comparative Analysis with Structural Analogs
Halogen-Substituted Derivatives
Compound | Bioactivity (IC₅₀) |
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1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL | 8.2 µM |
1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL | 12.4 µM |
1-Amino-1-(5-methoxyphenyl)propan-2-OL | >50 µM |
Bromine’s electronegativity improves target binding compared to chlorine or hydrogen.
Stereoisomeric Differences
The (1S,2S) enantiomer exhibits 3-fold higher antimicrobial activity than (1R,2R), underscoring chirality’s role in bioactivity.
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